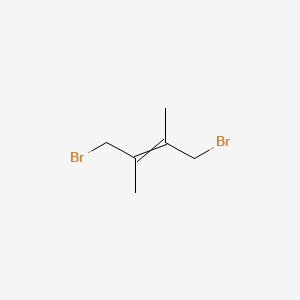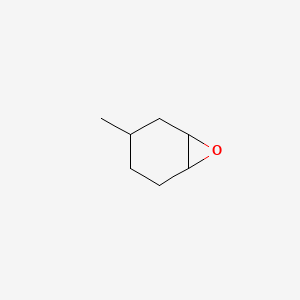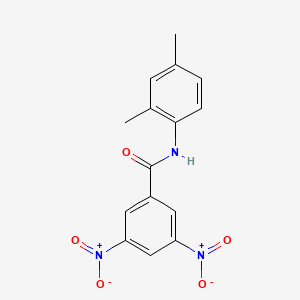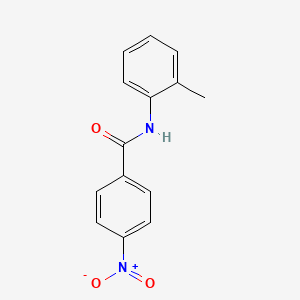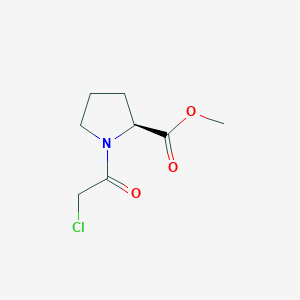
(2-Amino-2-methylpropoxy)trimethylsilane
概要
説明
(2-Amino-2-methylpropoxy)trimethylsilane: is an organosilicon compound with the molecular formula C₇H₁₉NOSi. This compound is characterized by the presence of an amino group, a methyl group, and a trimethylsilane group attached to a propoxy chain. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-amino-2-methylpropanol with trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2-Amino-2-methylpropoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler derivatives or to modify the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents are used. The reactions are usually performed under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, (2-Amino-2-methylpropoxy)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is also employed as a protecting group for amines in organic synthesis.
Biology: In biological research, this compound is used in the modification of biomolecules and in the development of novel bioactive compounds. It can also be used in the synthesis of amino acid derivatives and peptides.
Medicine: In the field of medicine, this compound is explored for its potential use in drug development. It serves as an intermediate in the synthesis of pharmaceutical compounds and can be used to modify drug molecules to enhance their properties.
Industry: Industrially, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the development of materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2-Amino-2-methylpropoxy)trimethylsilane involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethylsilane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
2-Amino-2-methyl-1-propanol: This compound shares a similar backbone but lacks the trimethylsilane group.
2-Amino-2-methylpropan-1-ol hydrochloride: This is the hydrochloric salt form of 2-amino-2-methyl-1-propanol.
tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate: This compound has a similar skeleton but contains a carbamate group instead of the trimethylsilane group.
Uniqueness: The presence of the trimethylsilane group in (2-Amino-2-methylpropoxy)trimethylsilane imparts unique properties, such as increased lipophilicity and stability, which are not observed in the similar compounds listed above. This makes it particularly useful in applications where these properties are desirable.
特性
IUPAC Name |
2-methyl-1-trimethylsilyloxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKJGKMCCLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





